2-Methoxypyridine-6-boronic acid hydrochloride
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Overview
Description
2-Methoxypyridine-6-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C6H8BNO3·HCl and a molecular weight of 189.40 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Methoxypyridine-6-boronic acid hydrochloride likely undergoes transmetalation, a process where it transfers its boronic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, enabling the coupling of chemically differentiated fragments .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .
Biochemical Analysis
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they transfer a nucleophilic organic group from boron to palladium .
Metabolic Pathways
Boronic acids are known to be involved in Suzuki–Miyaura coupling, suggesting potential interactions with enzymes or cofactors in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-6-boronic acid hydrochloride typically involves the reaction of 3-bromo-2-methoxypyridine with trimethyl borate in the presence of a base such as lithium chloride and a reducing agent like diisobutylaluminum hydride (DIBAL-H) . The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature before being quenched with dilute hydrochloric acid .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-6-boronic acid hydrochloride primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, boronic acids generally can be oxidized to alcohols or reduced to alkanes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or hydride donors like sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or other substituted aromatic compounds.
Oxidation: Corresponding alcohols.
Reduction: Corresponding alkanes.
Scientific Research Applications
2-Methoxypyridine-6-boronic acid hydrochloride is widely used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology and Medicine:
Industry: Used in the synthesis of materials and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-3-boronic acid
- 6-Methoxypyridine-2-boronic acid
- 2-Chloro-4-methoxypyridine-3-boronic acid
Uniqueness
2-Methoxypyridine-6-boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in coupling reactions compared to other boronic acids .
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFJPIZCCLHLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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